7-Bromo-3-O-acetyl Pregnenolone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

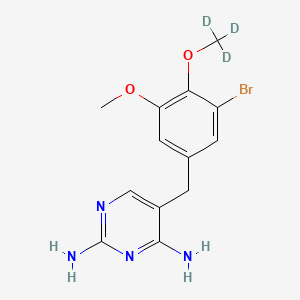

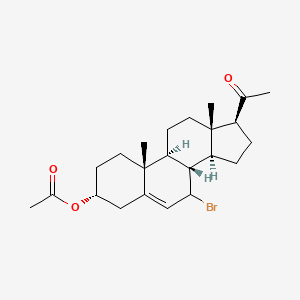

7-Bromo-3-O-acetyl Pregnenolone is a biochemical compound with the molecular formula C23H33BrO3 and a molecular weight of 437.41 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 7-Bromo-3-O-acetyl Pregnenolone consists of 63 bonds in total. These include 30 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 aliphatic ester, and 1 aliphatic ketone . The molecule contains 60 atoms in total, including 33 Hydrogen atoms, 23 Carbon atoms, 3 Oxygen atoms, and 1 Bromine atom .Physical And Chemical Properties Analysis

7-Bromo-3-O-acetyl Pregnenolone has a molecular weight of 437.41 and a molecular formula of C23H33BrO3 . More detailed physical and chemical properties might be found in specialized databases or literature.Wissenschaftliche Forschungsanwendungen

Anticancer Applications

7-Bromo-3-O-acetyl Pregnenolone derivatives have been investigated for their potential as anticancer agents. A study by Banday et al. (2010) synthesized 21-triazolyl derivatives of pregnenolone, including modifications similar to 7-Bromo-3-O-acetyl Pregnenolone, and evaluated their antitumor activity against several human cancer cell lines. They found significant anticancer activity in certain compounds, indicating the potential of these derivatives in cancer treatment (Banday, Shameem, Gupta, & Kumar, 2010).

Neurosteroid Research

Pregnenolone and its derivatives, including 7-Bromo-3-O-acetyl Pregnenolone, have been studied for their role in the brain as neurosteroids. Shimada et al. (1998) investigated pregnenolone, its sulfate, and dehydroepiandrosterone in rat brains using liquid chromatography/mass spectrometry. Their research contributes to understanding the role of such compounds in neurological functions (Shimada, Mukai, & Yago, 1998).

Steroid Synthesis and Modification

Research has also focused on the synthesis and modification of pregnenolone, including compounds like 7-Bromo-3-O-acetyl Pregnenolone, for various applications. Smith et al. (1973) detailed a process for converting pregnenolone to a derivative relevant for synthesizing ecdysone, a steroid hormone (Smith, Newsoroff, & Wu, 1973).

Metabolism and Biochemical Studies

Pregnenolone metabolism has been a subject of study, providing insights into the biochemical pathways and interactions of similar compounds. For example, Cauet et al. (1999) explored the esterification of pregnenolone in yeast, which may offer clues about the metabolism of related compounds, including 7-Bromo-3-O-acetyl Pregnenolone (Cauet, Degryse, Ledoux, Spagnoli, & Achstetter, 1999).

Immune System Interactions

Another area of research is the interaction of neurosteroids with the immune system. Morfin et al. (2000) studied 7-hydroxy-derivatives of pregnenolone, highlighting the immunomodulatory potential of these neurosteroids (Morfin, Stárka, 2001).

Safety and Hazards

Eigenschaften

IUPAC Name |

[(3R,8S,9S,10R,13S,14S,17S)-17-acetyl-7-bromo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33BrO3/c1-13(25)17-5-6-18-21-19(8-10-23(17,18)4)22(3)9-7-16(27-14(2)26)11-15(22)12-20(21)24/h12,16-21H,5-11H2,1-4H3/t16-,17-,18+,19+,20?,21+,22+,23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBASGDGJPXJCNL-QONKENNESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OC(=O)C)C)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(C=C4[C@@]3(CC[C@H](C4)OC(=O)C)C)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747213 |

Source

|

| Record name | [(3R,8S,9S,10R,13S,14S,17S)-17-acetyl-7-bromo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-3-O-acetyl Pregnenolone | |

CAS RN |

114417-65-1 |

Source

|

| Record name | [(3R,8S,9S,10R,13S,14S,17S)-17-acetyl-7-bromo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Desfluoro-4-[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)-3,6-dihydropyridin-1(2H)-yl] Droperidol-d4](/img/structure/B585527.png)